molecular formula C8H10Cl2N4O B1390644 [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride CAS No. 1181458-05-8

[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

Cat. No.: B1390644
CAS No.: 1181458-05-8
M. Wt: 249.09 g/mol
InChI Key: UBVNMUUCUBOZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride (CAS: 1181458-05-8) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-4-yl group at position 3 and an aminomethyl group at position 3. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.2ClH/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6;;/h1-4H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVNMUUCUBOZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Biochemical Analysis

Biochemical Properties

[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. This compound has been shown to interact with various enzymes and proteins, including bacterial enzymes that are crucial for cell wall synthesis. The interaction with these enzymes often results in the inhibition of their activity, thereby exerting an antimicrobial effect. Additionally, [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride can bind to specific proteins involved in cellular signaling pathways, modulating their function and influencing downstream biochemical processes.

Cellular Effects

The effects of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death. In eukaryotic cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride can modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

Molecular Mechanism

At the molecular level, [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride exerts its effects through several mechanisms. It binds to the active sites of bacterial enzymes, inhibiting their catalytic activity and preventing the synthesis of essential cellular components. This binding interaction is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride can activate or inhibit specific signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term studies have shown that prolonged exposure to [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride can lead to adaptive responses in cells, such as the upregulation of efflux pumps in bacteria, which can reduce the compound’s efficacy.

Dosage Effects in Animal Models

The effects of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to cellular damage and organ dysfunction.

Metabolic Pathways

[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can then be excreted via the renal or biliary routes. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is transported and distributed through various mechanisms. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Additionally, the compound can bind to plasma proteins, which facilitates its distribution throughout the body. The localization and accumulation of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride within specific tissues can significantly influence its biological activity.

Subcellular Localization

The subcellular localization of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s efficacy by ensuring that it reaches its intended site of action within the cell. Additionally, the subcellular distribution of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H10Cl2N4O
  • IUPAC Name : [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
  • SMILES : C1=CC(=CN=C1)C2=NOC(=N2)CO

This structure features a pyridine ring connected to an oxadiazole moiety, which is known for its diverse biological activities.

Antimycobacterial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimycobacterial properties. Specifically, compounds similar to [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine have shown effectiveness against Mycobacterium tuberculosis. For instance, studies have demonstrated that certain oxadiazole derivatives interact with the mycobacterial cytochrome P450-dependent sterol 14alpha-demethylase, crucial in the sterol biosynthesis pathway. This interaction leads to a reduction in the growth of M. tuberculosis with minimum inhibitory concentration (MIC) values in the low micromolar range .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. In vitro evaluations have shown that compounds containing the oxadiazole ring can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathways. For example, one study reported IC50 values for related compounds against various cancer cell lines (e.g., MCF-7) ranging from 0.12 to 2.78 µM, indicating promising cytotoxic effects .

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-70.12
Compound BA5490.75
Compound CA3752.78

These findings suggest that modifications to the oxadiazole structure could enhance biological activity and selectivity against cancer cells.

The biological activity of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Molecular docking studies have indicated strong interactions between this compound and various protein targets, including kinases and other enzymes implicated in cancer progression.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of several oxadiazole derivatives on human breast cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through upregulation of pro-apoptotic factors .
  • Antimycobacterial Efficacy : Another investigation focused on the antimycobacterial properties of pyridine-based oxadiazoles. The study found that specific substitutions on the oxadiazole ring enhanced activity against M. tuberculosis, suggesting a structure-activity relationship that could guide future drug design efforts .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, which are summarized below:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Antitumor Activity

Several studies have highlighted the antitumor potential of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride. In vitro evaluations against various human cancer cell lines have demonstrated promising results. Notably, compounds containing the oxadiazole moiety have shown selective cytotoxicity towards cancer cells while sparing normal cells. For example:

  • IC50 Values : In one study, the compound exhibited IC50 values as low as 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against prostate cancer (PRXF 22Rv1) .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression. For instance, it has shown inhibitory effects on carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis . This inhibition occurs at nanomolar concentrations, indicating a high potency.

Structure-Activity Relationship (SAR)

The structure of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride plays a crucial role in its biological activity. Variations in substituents on the oxadiazole ring significantly affect its potency and selectivity against different targets. For example:

  • Substituent Variations : Modifications at the 5-position of the oxadiazole ring have been linked to enhanced antitumor activity and improved selectivity for cancer cell lines over normal cells .

Case Studies

Several case studies have documented the efficacy of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting a potential new avenue for treating resistant infections .
  • Antitumor Research : Another investigation focused on the compound's effects on pancreatic cancer cell lines (PANC-1). The findings revealed a dose-dependent inhibition of cell growth, with up to 80% reduction at optimal concentrations .

Comparison with Similar Compounds

Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Derivatives

  • 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride (CAS: Not specified; Molecular formula: C₉H₁₁Cl₂N₃O; Molecular weight: 248.107): This compound replaces the pyridin-4-yl group with pyridin-3-yl. The positional isomerism alters electronic properties and binding interactions.

Phenyl-Substituted Analogs

  • {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride (CAS: 1803587-16-7; Molecular formula: C₁₄H₁₃ClN₄O; Molecular weight: 288.74): This analog introduces a phenyl ring between the oxadiazole and aminomethyl groups. The extended aromatic system increases molecular weight and lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility. Such structural modifications are critical for optimizing pharmacokinetics .

Chlorophenyl and Phenoxymethyl Derivatives

  • However, this compound is classified as an irritant, necessitating careful handling .
  • [3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 1235666-65-5; Molecular formula: C₁₀H₁₂ClN₃O₂; Molecular weight: 241.68): The phenoxymethyl group introduces ether functionality, improving metabolic stability compared to alkyl chains. This modification is advantageous in prodrug design .

Heterocyclic Substituents

  • [3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 2711000-32-5; Molecular formula: C₈H₁₄ClN₃O₂; Molecular weight: 219.67):
    The tetrahydropyran (oxan-4-yl) substituent introduces steric bulk and oxygen-based hydrogen bonding, which can enhance selectivity for specific enzyme pockets .
  • [3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 2097936-56-4; Molecular formula: C₈H₁₁ClN₄O; Molecular weight: 214.65):
    The methylpyrrole group contributes to π-π stacking interactions, useful in targeting aromatic residues in proteins .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent logP* Solubility (mg/mL)* Biological Activity
Target compound (1181458-05-8) C₈H₁₀Cl₂N₄O 263.10 (est.) Pyridin-4-yl 1.2 >10 (H₂O) Efflux pump inhibition
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine C₉H₁₁Cl₂N₃O 248.11 Pyridin-3-yl 0.8 8.5 Not reported
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine (1803587-16-7) C₁₄H₁₃ClN₄O 288.74 Phenyl 2.5 2.3 Enzyme inhibition
[3-(2-Chlorophenyl)-...]methanamine (883548-05-8) C₉H₈ClN₃O 229.64 2-Chlorophenyl 2.8 1.1 Irritant

*Estimated values based on structural analogs.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular Weight288.74 g/mol
Storage TempRT (20–25°C)
Solubility (Water)~10 mg/mL (pH 7.0)

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseSolution
Uncyclized AmidoximeIncomplete dehydrationIncrease reaction time/temperature
N-Oxide DerivativesOxidative side reactionsUse inert atmosphere (N₂/Ar)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.